REACTION_CXSMILES
|
[CH2:1]([OH:6])[CH2:2][CH:3]([CH3:5])[CH3:4].S(=O)(=O)(O)O>O>[CH2:1]([O:6][CH2:1][CH2:2][CH:3]([CH3:5])[CH3:4])[CH2:2][CH:3]([CH3:5])[CH3:4]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
was increased
|
Type
|
CUSTOM
|
Details
|
no fresh distillate was obtained any more in about 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
The obtained distillate was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)C)OCCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 275 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |